(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one is an organic compound characterized by the presence of a chlorophenyl group, an imino group, and a diphenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one typically involves the reaction of 4-chloroaniline with benzaldehyde derivatives under acidic or basic conditions to form the imine intermediate. This intermediate then undergoes further reactions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The imine group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imine derivatives and chlorophenyl-containing compounds. Examples are (3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one and other substituted imines .
Uniqueness
What sets (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. Its chlorophenyl group and imine functionality make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
146371-22-4 |
---|---|
Molecular Formula |
C21H16ClNO |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H16ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14H,15H2 |
InChI Key |
FJFNTNJIWLJNNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.